![molecular formula C22H16ClF3N4OS B2803249 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 321998-53-2](/img/structure/B2803249.png)
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C22H16ClF3N4OS and its molecular weight is 476.9. The purity is usually 95%.
BenchChem offers high-quality 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
Research efforts have been dedicated to the synthesis and structural characterization of novel pyrazole derivatives, which include compounds with structural similarities to the specified chemical. These studies often involve the synthesis of novel compounds followed by characterization using techniques such as IR, NMR spectroscopy, and X-ray crystallography. For instance, Hong-Shui Lv, Xiao‐Ling Ding, and Baoxiang Zhao (2013) synthesized a series of novel pyrazole carboxamide derivatives, including structural characterizations by IR, 1H NMR, HRMS spectroscopy, and X-ray crystal analysis, highlighting the methodological advancements in synthesizing complex organic molecules with potential biological activities (Lv, Ding, & Zhao, 2013).
Antimicrobial and Antitumor Activities
Several studies have explored the biological activities of pyrazole derivatives, including their antimicrobial and antitumor potentials. For example, M. Palkar, A. Patil, Girish Hampannavar, Mahamadhanif S. Shaikh, H. Patel, A. Kanhed, M. Yadav, and R. Karpoormath (2017) designed, synthesized, and conducted QSAR studies on novel analogs of pyrazole derivatives, demonstrating promising antibacterial activity against pathogens such as Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, research on the insecticidal activity of pyrazoline derivatives by R. Hasan, K. Nishimura, M. Okada, M. Akamatsu, M. Inoue, T. Ueno, and T. Taga (1996) provides insights into the stereochemical basis for their efficacy, suggesting the potential for these compounds in developing new insecticides with specific modes of action (Hasan et al., 1996).
Molecular Docking Studies
Advanced computational studies, such as molecular docking, have been employed to explore the interactions of pyrazole derivatives with biological targets. These studies aim to elucidate the molecular basis of their activity and guide the design of compounds with enhanced biological efficacy. For instance, N. Shanmugapriya, K. Vanasundari, V. Balachandran, B. Revathi, C. Sivakumar, and A. Viji (2022) conducted a comprehensive investigation including molecular docking studies of a related pyrazole derivative targeting the Pim-1 kinase cancer protein, which highlights the potential of these compounds in cancer therapy (Shanmugapriya et al., 2022).
Propiedades
IUPAC Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[(4-methylphenyl)methyl]-5-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N4OS/c1-13-2-4-14(5-3-13)10-27-20(31)17-11-28-30(19(17)22(24,25)26)21-29-18(12-32-21)15-6-8-16(23)9-7-15/h2-9,11-12H,10H2,1H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRAYAOMBNGKABO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=C2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(4-methylbenzyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

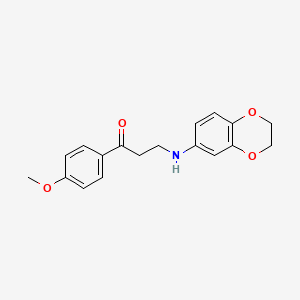

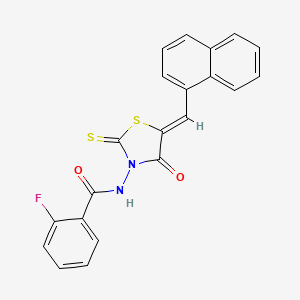
![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)
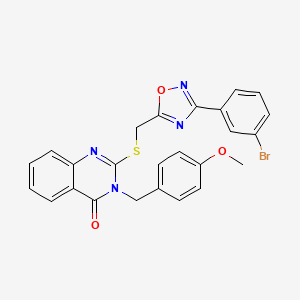
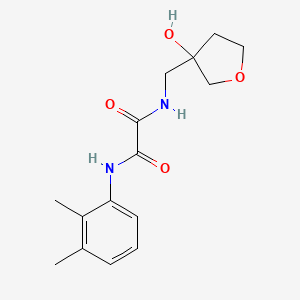
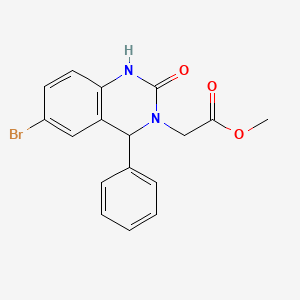

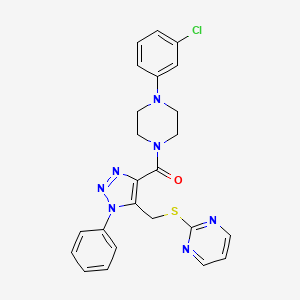

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)
![5,7-Dimethoxy-[1,3]thiazolo[4,5-d]pyrimidine](/img/structure/B2803184.png)
![3,4,5,6-tetrachloro-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B2803186.png)
![1,4-Dimethyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2803188.png)